molecular formula C12H17ClN2O B3028171 4-(Indolin-5-yl)morpholine hydrochloride CAS No. 1646152-53-5

4-(Indolin-5-yl)morpholine hydrochloride

Cat. No. B3028171
CAS RN: 1646152-53-5
M. Wt: 240.73
InChI Key: SNUMKCTYEGWNRF-UHFFFAOYSA-N
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Description

4-(Indolin-5-yl)morpholine hydrochloride (4-IMH) is an organic compound that is widely used in scientific research. It has been found to have a range of applications, from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Chemical Properties

“4-(Indolin-5-yl)morpholine hydrochloride” has the CAS Number: 1646152-53-5 and a molecular weight of 240.73 . It is a solid at room temperature and is stored in an inert atmosphere .

Biological Potential of Indole Derivatives

Indole derivatives, such as “4-(Indolin-5-yl)morpholine hydrochloride”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives.

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been studied for their potential anticancer properties .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “4-(Indolin-5-yl)morpholine hydrochloride” could potentially be used in research related to oxidative stress and related diseases.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications of “4-(Indolin-5-yl)morpholine hydrochloride” in the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This suggests that “4-(Indolin-5-yl)morpholine hydrochloride” could be a subject of interest in diabetes research.

properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;/h1-2,9,13H,3-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUMKCTYEGWNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Indolin-5-yl)morpholine hydrochloride

CAS RN

1646152-53-5
Record name 1H-Indole, 2,3-dihydro-5-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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